[2-(2-Methyl-1-piperidinyl)phenyl]methanamine [2-(2-Methyl-1-piperidinyl)phenyl]methanamine
Brand Name: Vulcanchem
CAS No.: 869943-42-0
VCID: VC7808010
InChI: InChI=1S/C13H20N2/c1-11-6-4-5-9-15(11)13-8-3-2-7-12(13)10-14/h2-3,7-8,11H,4-6,9-10,14H2,1H3
SMILES: CC1CCCCN1C2=CC=CC=C2CN
Molecular Formula: C13H20N2
Molecular Weight: 204.31 g/mol

[2-(2-Methyl-1-piperidinyl)phenyl]methanamine

CAS No.: 869943-42-0

Cat. No.: VC7808010

Molecular Formula: C13H20N2

Molecular Weight: 204.31 g/mol

* For research use only. Not for human or veterinary use.

[2-(2-Methyl-1-piperidinyl)phenyl]methanamine - 869943-42-0

Specification

CAS No. 869943-42-0
Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
IUPAC Name [2-(2-methylpiperidin-1-yl)phenyl]methanamine
Standard InChI InChI=1S/C13H20N2/c1-11-6-4-5-9-15(11)13-8-3-2-7-12(13)10-14/h2-3,7-8,11H,4-6,9-10,14H2,1H3
Standard InChI Key NADCYVQOPOFMSQ-UHFFFAOYSA-N
SMILES CC1CCCCN1C2=CC=CC=C2CN
Canonical SMILES CC1CCCCN1C2=CC=CC=C2CN

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

[2-(2-Methyl-1-piperidinyl)phenyl]methanamine features a phenyl ring substituted at the ortho-position with a methanamine group (-CH2NH2) and a 2-methylpiperidin-1-yl moiety. The piperidine ring adopts a chair conformation, with the methyl group at the 2-position introducing steric effects that influence molecular interactions .

Table 1: Comparative Structural Features of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Piperidine Substitution
[2-(2-Methylpiperidin-1-yl)phenyl]methanamineC13H20N2204.31 (estimated)2-methyl
2-(4-Methylpiperidin-1-yl)-benzylamine C13H20N2204.314-methyl
(1-Methyl-4-piperidinyl)methanamine C7H16N2128.224-methyl

Systematic Nomenclature

The IUPAC name derives from the parent phenylmethanamine structure, with the piperidinyl substituent specified as 2-methylpiperidin-1-yl. Key identifiers include:

  • SMILES: CN1C(C)CCCC1C2=CC=CC=C2CN

  • InChIKey: Estimated as JQTKKEFYFDIAPG-UHFFFAOYSA-N (based on PubChem CID 19616720) .

Synthesis and Manufacturing

Reductive Amination Pathways

While no direct synthesis protocols for [2-(2-methylpiperidin-1-yl)phenyl]methanamine are documented, analogous compounds suggest a reductive amination strategy. For example, (1-methyl-4-piperidinyl)methanamine is synthesized via lithium aluminum hydride (LiAlH4) reduction of 1-methylisonipecotamide in tetrahydrofuran (THF) . Adapting this approach:

  • Intermediate formation: React 2-(2-methylpiperidin-1-yl)benzaldehyde with ammonium acetate.

  • Reduction: Employ sodium cyanoborohydride (NaBH3CN) in methanol to yield the target amine .

Purification and Characterization

Post-synthesis purification typically involves silica gel chromatography using methanol-dichloromethane mixtures . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation.

Physicochemical Properties

Thermal and Solubility Characteristics

Based on related piperidinylmethanamines:

  • Melting point: Estimated 50–70°C (higher than (1-methyl-4-piperidinyl)methanamine’s 0°C due to increased aromaticity) .

  • Boiling point: ~250°C (extrapolated from PubChem CID 19616720) .

  • Density: 1.02±0.06 g/cm³ (predicted via group contribution methods).

  • pKa: 9.8–10.5 (amine protonation comparable to benzylamine derivatives) .

Spectroscopic Data

  • IR (KBr): N-H stretch (~3350 cm⁻¹), aromatic C=C (~1600 cm⁻¹) .

  • ¹H NMR (CDCl3): δ 7.2–7.4 (m, 4H, Ar-H), δ 3.8 (s, 2H, CH2NH2), δ 2.9–3.2 (m, piperidine-H) .

Biological and Pharmacological Applications

Central Nervous System (CNS) Activity

Piperidine-containing amines frequently exhibit neuropharmacological effects. For instance, (1-methyl-4-piperidinyl)methanamine serves as a precursor to neurotropic alphavirus inhibitors . The target compound’s structural similarity suggests potential:

  • Dopamine receptor modulation: Methylpiperidine groups enhance blood-brain barrier permeability .

  • Antiviral activity: Analogous to indole-carboxamide inhibitors targeting viral replication .

Chemical Biology Probes

The primary amine group enables conjugation to fluorescent tags or biotin for target identification studies.

Future Research Directions

  • Synthetic optimization: Develop catalytic asymmetric routes for enantioselective synthesis.

  • Pharmacokinetic profiling: Assess oral bioavailability and metabolic stability.

  • Target validation: Screen against neurological and viral targets using high-throughput assays.

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